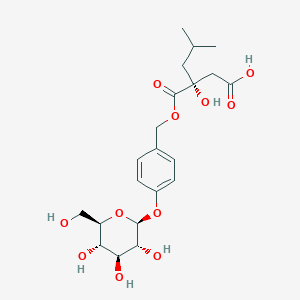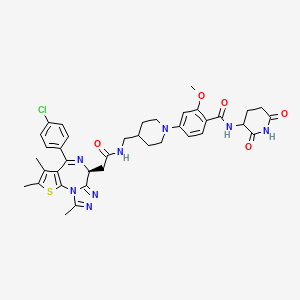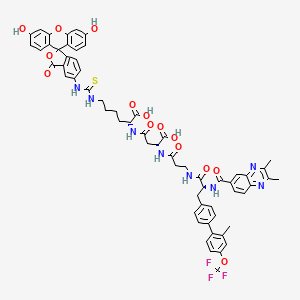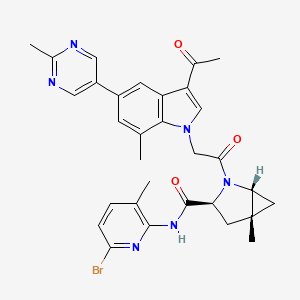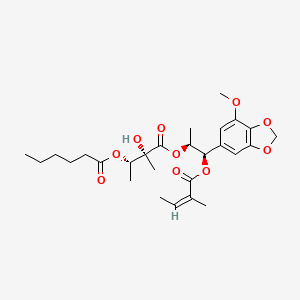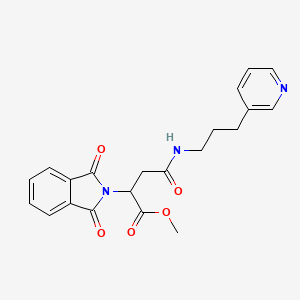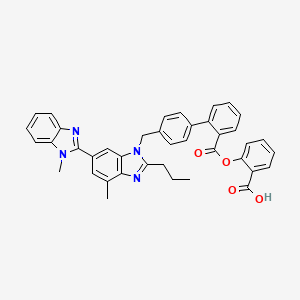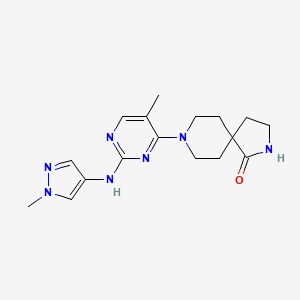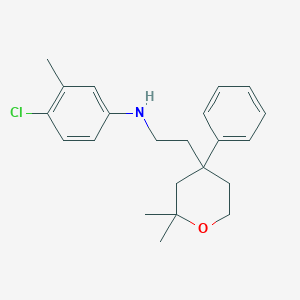
Icmt-IN-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-37 is a small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases . ICMT catalyzes the carboxylmethylation of isoprenylated cysteine residues, a crucial step for the proper localization and function of these proteins . Inhibition of ICMT has shown potential in suppressing the proliferation of certain cancer cells .
Preparation Methods
The synthesis of Icmt-IN-37 involves the preparation of methylated tetrahydropyranyl derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired compound.
Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Icmt-IN-37 primarily acts as an inhibitor of ICMT and does not undergo significant chemical reactions under normal conditions . it is involved in biological processes where it inhibits the carboxylmethylation of isoprenylated cysteine residues . The major product of this inhibition is the accumulation of non-methylated isoprenylated proteins, which affects their localization and function .
Scientific Research Applications
Icmt-IN-37 has several scientific research applications, particularly in the field of cancer research . Some of its key applications include:
Inflammatory Diseases: ICMT and its substrate Ras play important roles in regulating inflammatory responses.
Cell Signaling Studies: This compound is used to study the role of ICMT in cell signaling pathways, particularly those involving the Ras protein.
Mechanism of Action
Icmt-IN-37 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the carboxylmethylation of isoprenylated cysteine residues . This inhibition leads to the accumulation of non-methylated isoprenylated proteins, which affects their proper localization and function . In cancer cells, this disruption in protein localization and function can lead to reduced cell proliferation and increased apoptosis . The molecular targets of this compound include several small GTPases, such as Ras, which are involved in key signaling pathways regulating cell growth and survival .
Comparison with Similar Compounds
Icmt-IN-37 is one of several ICMT inhibitors that have been developed for research purposes . Some similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified by researchers at Duke University. It has shown potent and selective inhibition of ICMT activity.
This compound is unique in its specific structure and potency as an ICMT inhibitor, with an IC50 value of 0.308 μM . This makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.
Properties
Molecular Formula |
C22H28ClNO |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C22H28ClNO/c1-17-15-19(9-10-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
BEOHGEYECJBQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
